molecular formula C23H29FN4O2 B2960053 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 922011-81-2

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2960053
CAS No.: 922011-81-2
M. Wt: 412.509
InChI Key: COTPOGRUAPTUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a tetrahydroquinoline ring, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline ring, followed by the introduction of the dimethylamino group and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the tetrahydroquinoline ring.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group and the fluorophenyl group may play key roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
  • N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-bromophenyl)methyl]ethanediamide

Uniqueness

Compared to similar compounds, N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-27(2)21(18-8-11-20-17(13-18)5-4-12-28(20)3)15-26-23(30)22(29)25-14-16-6-9-19(24)10-7-16/h6-11,13,21H,4-5,12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTPOGRUAPTUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.